3-Hydroxyoctadecanoylcarnitine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

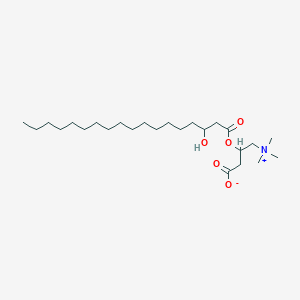

3-Hydroxyoctadecanoylcarnitine (C18:1-OH) is a long-chain acylcarnitine derived from the esterification of carnitine with 3-hydroxyoctadecanoic acid. Its structure includes a hydroxyl group at the third carbon of an 18-carbon acyl chain, distinguishing it from non-hydroxylated or differently substituted analogs (Figure 1). The compound plays a critical role in mitochondrial β-oxidation, facilitating the transport of long-chain fatty acids into mitochondria for energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyoctadecanoylcarnitine typically involves the esterification of 3-hydroxyoctadecanoic acid with carnitine. This reaction can be catalyzed by various reagents, including acid catalysts or enzymatic methods. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of biocatalysts and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Formation and Transport via the Carnitine Shuttle

3-Hydroxyoctadecanoylcarnitine is synthesized and transported through the carnitine shuttle system, a three-step process:

This shuttle ensures long-chain fatty acids bypass the impermeable mitochondrial inner membrane, enabling their oxidation .

Role in the Fatty Acid β-Oxidation Cycle

Once inside the mitochondria, 3-hydroxyoctadecanoyl-CoA undergoes β-oxidation. The compound is metabolized in the third step of the cycle:

Key findings:

-

LCHAD deficiency leads to toxic accumulation of this compound, contributing to cardiomyopathy and liver dysfunction .

-

Elevated plasma levels of this compound (>0.1 μM) are diagnostic markers for LCHADD .

Oxidative Damage and Metabolic Dysregulation

Accumulation of this compound in metabolic disorders induces cellular stress:

Studies in rat models show:

-

40–50% increase in lipid peroxidation markers (TBARS) in tissues exposed to excess long-chain acylcarnitines .

-

Impaired ATP synthesis due to inhibited electron transport chain activity .

Synthetic Pathways and Structural Features

This compound is derived from dietary fatty acids and endogenous biosynthesis. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₄₉NO₅ | |

| Exact Mass | 443.3611 Da | |

| IUPAC Name | 3-[(3-Hydroxyoctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate |

The hydroxyl group at the β-carbon distinguishes it from other acylcarnitines, influencing its reactivity and metabolic fate .

Clinical and Diagnostic Relevance

| Disorder | Associated Enzyme Defect | Biomarker Level |

|---|---|---|

| LCHADD | LCHAD (HADHA gene) | This compound ↑↑↑ |

| VLCADD | Very long-chain acyl-CoA dehydrogenase | This compound ↑ |

In chronic heart failure, elevated levels correlate with disease severity (PMID: 26796394) .

Scientific Research Applications

3-Hydroxyoctadecanoylcarnitine has several scientific research applications, including:

Chemistry: Used as a standard in analytical chemistry for the identification and quantification of acylcarnitines.

Biology: Studied for its role in metabolic pathways and as a biomarker for certain metabolic disorders.

Medicine: Investigated for its potential therapeutic effects in metabolic diseases and as a diagnostic tool.

Industry: Utilized in the production of supplements and pharmaceuticals targeting metabolic health.

Mechanism of Action

The mechanism of action of 3-Hydroxyoctadecanoylcarnitine involves its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is essential for energy production in cells. The compound interacts with various enzymes and transporters involved in the carnitine shuttle pathway .

Comparison with Similar Compounds

Chemical Structure :

- Molecular formula: C25H49NO5

- InChI: 1S/C25H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h22-23,27H,5-21H2,1-4H3 .

- CSID: 28639191 (ChemSpider) .

Comparison with Structurally Similar Compounds

Acylcarnitines vary in chain length, hydroxylation position, and saturation. Below is a systematic comparison:

Chain Length Differences

Quantitative Differences in Metabolic Profiles :

Evidence from untargeted metabolomics reveals distinct concentration ranges (Table 1):

Positional Isomerism and Functional Impact

- 3-Hydroxy vs. 2-Hydroxy Substitution: this compound is metabolically distinct from 2-hydroxylated analogs (e.g., 2-hydroxypalmitate). The 3-OH group aligns with enzymatic requirements for β-oxidation, whereas 2-OH derivatives are associated with peroxisomal disorders .

- Diastereomerism: Compounds like 3-Hydroxyhexadecanoylcarnitine exist as diastereomers (R/S configurations), influencing their interaction with carnitine palmitoyltransferase enzymes .

Saturation Status

- Saturated vs. Unsaturated: this compound (C18:1-OH) contains one double bond, unlike fully saturated stearoylcarnitine (C18:0). Unsaturation affects membrane fluidity and oxidation efficiency . Linoleoylcarnitine (C18:2) and oleoylcarnitine (C18:1) lack hydroxylation but are critical in lipid signaling .

Functional Roles and Health Implications

Mitochondrial β-Oxidation

- This compound serves as an intermediate in long-chain fatty acid oxidation. Elevated levels indicate mitochondrial dysfunction, as seen in rainbow trout (RBT) exposed to environmental toxins like 6PPD-quinone .

- Comparatively, 3-Hydroxyhexadecanoylcarnitine is linked to medium-chain acyl-CoA dehydrogenase deficiency (MCAD), a common metabolic disorder .

Biomarker Potential

- Disease Associations: Increased this compound correlates with disrupted mitochondrial electron transport chains in aquatic species . In humans, hydroxylated acylcarnitines are biomarkers for inherited metabolic diseases (e.g., 3-hydroxytetradecanoylcarnitine in VLCAD deficiency) .

Therapeutic Modulation

- Inhibition in Disease Contexts: Nanoparticles (e.g., FMN@BSA) reduce this compound levels, mitigating lipid-related metabolic stress in lung injury models .

- Dietary Interventions: Organic trace minerals (OTM) upregulate this compound in cats, enhancing gut health via NF-κB pathway modulation .

Q & A

Basic Research Questions

Q. How is 3-Hydroxyoctadecanoylcarnitine identified and quantified in biological samples?

- Methodological Answer : Quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards to ensure precision. Sample preparation involves protein precipitation (e.g., methanol extraction) followed by solid-phase extraction to isolate acylcarnitines. Validation parameters (e.g., linearity, recovery rates, and limit of detection) must adhere to CLIA/CAP guidelines for clinical diagnostics .

Q. What role does this compound play in mitochondrial β-oxidation?

- Methodological Answer : As a long-chain acylcarnitine, it facilitates the transport of hydroxylated fatty acids into mitochondria via the carnitine shuttle. Accumulation in plasma indicates impaired β-oxidation, often linked to mutations in enzymes like CPT1A or CROT. Researchers should pair its measurement with enzyme activity assays (e.g., spectrophotometric analysis of CPT1A) to confirm functional deficiencies .

Q. What analytical techniques are used to resolve structural isomers of hydroxylated acylcarnitines?

- Methodological Answer : High-resolution mass spectrometry (HRMS) combined with hydrophilic interaction liquid chromatography (HILIC) distinguishes isomers like this compound from 2-hydroxy counterparts. Derivatization (e.g., pentafluorophenacyl esters) enhances chromatographic separation. NMR (¹H and ¹³C) is critical for confirming hydroxyl group positioning .

Q. How do researchers correlate this compound levels with metabolic disorders?

- Methodological Answer : Case-control studies utilize multivariate regression to adjust for covariates (e.g., age, BMI). Receiver operating characteristic (ROC) curves assess its diagnostic sensitivity/specificity for disorders like type 2 diabetes. Longitudinal cohorts track temporal changes to infer causality .

Q. What protocols optimize sample preparation for lipidomic profiling of acylcarnitines?

- Methodological Answer : Pre-analytical steps include avoiding hemolysis (alters acylcarnitine ratios) and using EDTA plasma. Lipid extraction via methyl-tert-butyl ether (MTBE)/methanol/water phases maximizes recovery. LC gradients (e.g., C18 columns with 0.1% formic acid) resolve isobaric species .

Advanced Research Questions

Q. How to design experiments investigating this compound accumulation in genetic models?

- Methodological Answer : Use CRISPR/Cas9-edited cell lines (e.g., HEK293 with CPT2 knockout) to mimic β-oxidation defects. Isotope tracing (¹³C-palmitate) quantifies flux into hydroxylated intermediates. Pair with Seahorse assays to measure mitochondrial respiration deficits .

Q. How to resolve contradictory data on its association with cardiovascular disease (CVD)?

- Methodological Answer : Stratify cohorts by comorbidities (e.g., diabetic vs. non-diabetic CVD). Multi-omics integration (e.g., metabolomics + proteomics) identifies confounding pathways (e.g., inflammation markers like IL-6). Mendelian randomization studies assess genetic causality .

Q. What advanced workflows distinguish 3-hydroxy isomers from other hydroxylated acylcarnitines?

- Methodological Answer : Ion mobility spectrometry (IMS) coupled with MS enhances separation based on collision cross-sectional differences. Chiral columns (e.g., vancomycin-based) resolve enantiomers. Computational modeling (e.g., molecular dynamics) predicts fragmentation patterns for HRMS validation .

Q. How to validate in vitro findings in vivo for functional studies?

- Methodological Answer : Use transgenic mouse models (e.g., liver-specific CROT knockout) to compare tissue-specific accumulation. Microdialysis probes collect real-time interstitial fluid for dynamic profiling. Ex vivo mitochondrial isolations confirm β-oxidation efficiency via radiolabeled substrates .

Q. How to integrate this compound data with transcriptomic or proteomic datasets?

- Methodological Answer : Pathway enrichment tools (e.g., MetaboAnalyst 5.0) map metabolites to KEGG pathways. Weighted gene co-expression network analysis (WGCNA) identifies hub genes correlated with its levels. Machine learning (e.g., random forests) prioritizes biomarkers for diagnostic panels .

Q. Key Methodological Considerations

- Data Contradictions : Conflicting associations (e.g., CVD vs. non-CVD cohorts) require stratification by confounders (e.g., insulin resistance) and replication in independent populations .

- Analytical Rigor : Validate MS transitions using synthetic standards (e.g., this compound-d₃) to exclude matrix effects .

- Ethical Compliance : For human studies, obtain IRB approval and document informed consent, especially when using biobanked samples .

Properties

Molecular Formula |

C25H49NO5 |

|---|---|

Molecular Weight |

443.7 g/mol |

IUPAC Name |

3-(3-hydroxyoctadecanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C25H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h22-23,27H,5-21H2,1-4H3 |

InChI Key |

PWZJXSPDNGIODC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.